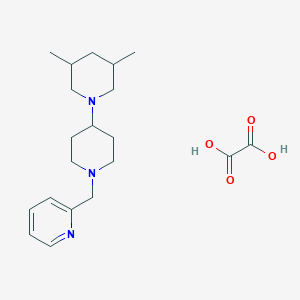
3,5-dimethyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate
説明
3,5-dimethyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPO is a highly stable nitroxide radical that has been widely used as a spin-trapping agent in various biological and chemical systems.
作用機序
3,5-dimethyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate acts as a spin-trapping agent by reacting with free radicals and forming stable adducts. The reaction between this compound and free radicals generates a new radical species that can be detected by ESR spectroscopy. This compound can also scavenge ROS and protect cells from oxidative damage. The mechanism of action of this compound is complex and depends on the type of free radical and the experimental conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental systems. This compound can protect cells from oxidative damage induced by ROS and prevent lipid peroxidation. This compound can also reduce inflammation and cell death in various disease models. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
3,5-dimethyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate has several advantages as a spin-trapping agent in lab experiments. This compound is highly stable and can trap various types of free radicals with high specificity. This compound can also be used in vivo and in vitro experiments. However, this compound also has some limitations. This compound can interfere with some biochemical assays and can generate false-positive results. This compound can also be toxic at high concentrations and can affect cell viability.
将来の方向性
There are several future directions for 3,5-dimethyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate research. One direction is to develop new this compound derivatives with improved stability and specificity for different types of free radicals. Another direction is to investigate the role of this compound in the regulation of redox signaling pathways and cellular metabolism. This compound can also be used as a tool to study the role of ROS in aging and age-related diseases. Finally, this compound can be used in drug discovery and development as a target for new therapeutic agents.
Conclusion:
In conclusion, this compound is a highly stable nitroxide radical that has been widely used as a spin-trapping agent in various biological and chemical systems. This compound has several advantages as a spin-trapping agent, including high stability and specificity for different types of free radicals. This compound has also been shown to have various biochemical and physiological effects in different experimental systems. This compound research has several future directions, including the development of new this compound derivatives and the investigation of the role of this compound in aging and age-related diseases.
科学的研究の応用
3,5-dimethyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate has been extensively used in scientific research as a spin-trapping agent to detect and identify reactive oxygen species (ROS) and other free radicals in biological and chemical systems. This compound can trap various types of ROS, including superoxide, hydroxyl radical, and peroxyl radical, and form stable adducts that can be detected by electron spin resonance (ESR) spectroscopy. This compound has been used in studies related to oxidative stress, inflammation, aging, and neurodegenerative diseases.
特性
IUPAC Name |
2-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.C2H2O4/c1-15-11-16(2)13-21(12-15)18-6-9-20(10-7-18)14-17-5-3-4-8-19-17;3-1(4)2(5)6/h3-5,8,15-16,18H,6-7,9-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAYKAXEUUILFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=N3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



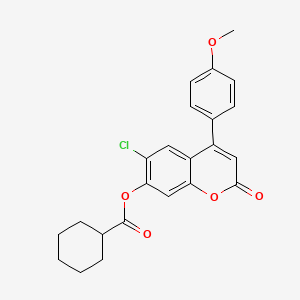
![2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3969315.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]pentanamide](/img/structure/B3969331.png)
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B3969346.png)
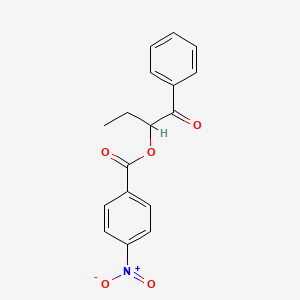
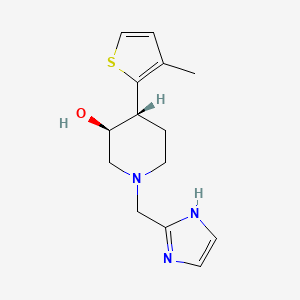


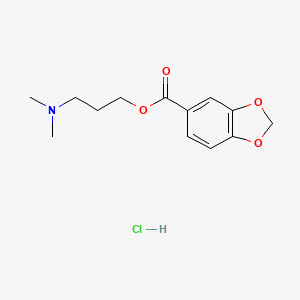
![N-[4-(acetylamino)phenyl]-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B3969372.png)
![2-oxo-N-{2-[(trifluoroacetyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B3969378.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3969380.png)
![1-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]azepane](/img/structure/B3969409.png)
![1-phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969412.png)